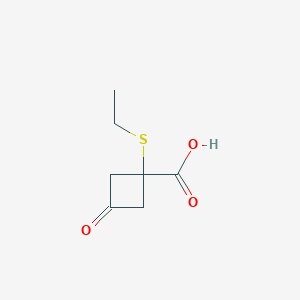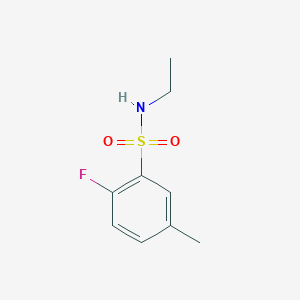![molecular formula C10H20O2Si B13296190 4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde](/img/structure/B13296190.png)
4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde is an organic compound with the molecular formula C10H20O2Si. It is a derivative of oxane, featuring a trimethylsilyl group and a carbaldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl group. The carbaldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of protective atmospheres, such as nitrogen or argon, is crucial to prevent unwanted side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: 4-[(Trimethylsilyl)methyl]oxane-4-carboxylic acid.
Reduction: 4-[(Trimethylsilyl)methyl]oxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a protecting group for sensitive functional groups.
Biology: Investigated for its potential use in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde involves its reactivity with various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom. It lacks the trimethylsilyl and carbaldehyde groups.
4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile: Another derivative of oxane with a trimethylsilyl group and a nitrile functional group.
Uniqueness
4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde is unique due to the presence of both the trimethylsilyl and carbaldehyde groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H20O2Si |
|---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
4-(trimethylsilylmethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H20O2Si/c1-13(2,3)9-10(8-11)4-6-12-7-5-10/h8H,4-7,9H2,1-3H3 |
InChI Key |
DOFIZELTJSUFBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCOCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


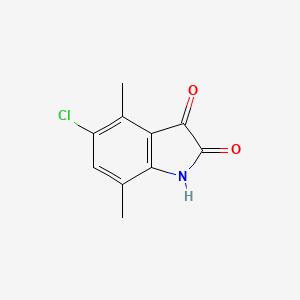
![6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13296112.png)
![(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13296117.png)
![2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13296123.png)
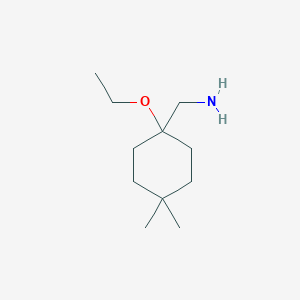
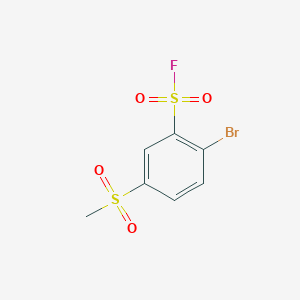
![1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13296141.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B13296153.png)
![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13296155.png)
![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)
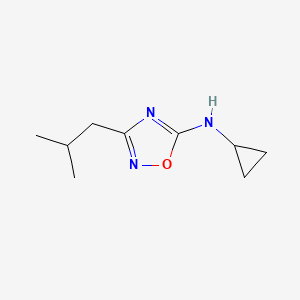
![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)
